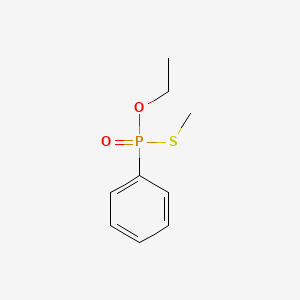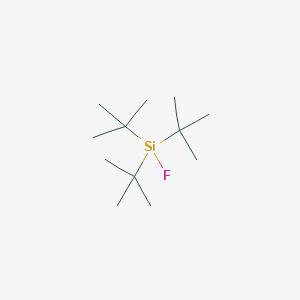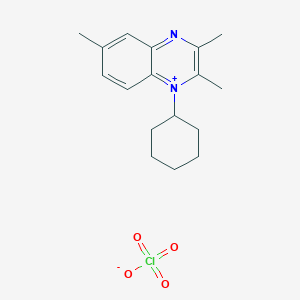
Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate is a chemical compound with the molecular formula C18H24ClN2O4. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring. The perchlorate anion (ClO4-) is known for its strong oxidizing properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 1,2-diaminobenzene with a diketone in the presence of an acid catalyst to form the quinoxaline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate can undergo various chemical reactions, including:
Oxidation: Due to the presence of the perchlorate anion, the compound can participate in oxidation reactions.
Reduction: The quinoxaline core can be reduced under appropriate conditions.
Substitution: The methyl and cyclohexyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinoxaline compounds.
Wissenschaftliche Forschungsanwendungen
Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline core can intercalate with DNA, potentially disrupting cellular processes. The perchlorate anion may also contribute to its biological activity through oxidative stress mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound, lacking the cyclohexyl and methyl groups.
1,2,3,4-Tetrahydroquinoxaline: A reduced form of quinoxaline.
Quinoxaline-2-carboxylic acid: A derivative with a carboxyl group.
Uniqueness
Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate is unique due to the presence of the cyclohexyl and multiple methyl groups, which can influence its chemical reactivity and biological activity. The perchlorate anion also imparts distinct oxidative properties that are not present in similar compounds.
Eigenschaften
CAS-Nummer |
55315-00-9 |
|---|---|
Molekularformel |
C17H23ClN2O4 |
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
1-cyclohexyl-2,3,6-trimethylquinoxalin-1-ium;perchlorate |
InChI |
InChI=1S/C17H23N2.ClHO4/c1-12-9-10-17-16(11-12)18-13(2)14(3)19(17)15-7-5-4-6-8-15;2-1(3,4)5/h9-11,15H,4-8H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
SENOJKUNCUVPQP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC2=NC(=C([N+](=C2C=C1)C3CCCCC3)C)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14628453.png)
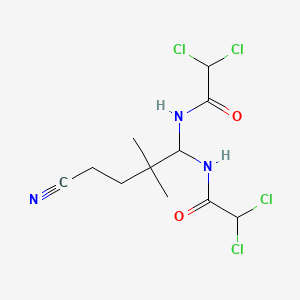

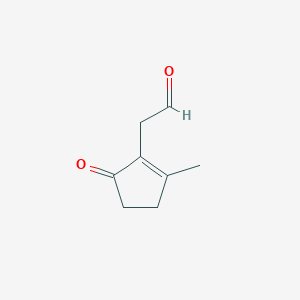
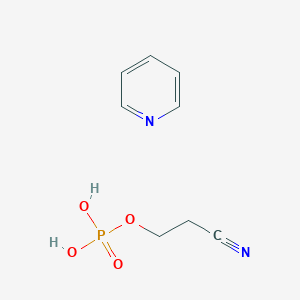
![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)
![1,6-Dimethyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14628482.png)
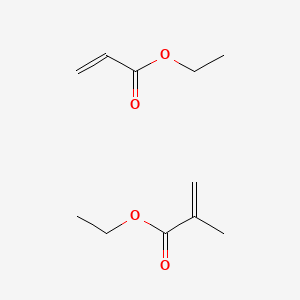
![1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14628488.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14628499.png)

